molecular formula C17H21NO6S B7957215 Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate CAS No. 1738-79-0

Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate

Cat. No.: B7957215
CAS No.: 1738-79-0
M. Wt: 367.4 g/mol
InChI Key: AKSVYZARYSSXSL-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate (CAS 222739-29-9) is a high-purity chemical intermediate primarily valued in medicinal chemistry and organic synthesis. With a molecular formula of C17H21NO6S and a molecular weight of 367.42 g/mol, this compound serves as a protected serine derivative, where the benzyl group safeguards the carboxylate function, and the 4-methylbenzenesulfonate (tosylate) salt stabilizes the amine group . This protection makes it a versatile and stable chiral building block, particularly for the synthesis of more complex peptide-based molecules and bioactive compounds . The structural motif of a 2-aminopropanoate ester is a fundamental scaffold in drug discovery. This compound provides researchers with a versatile starting point for Structure-Activity Relationship (SAR) studies, allowing for systematic structural modifications to optimize the pharmacokinetic properties of lead compounds . The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic rings) regions in the molecule can be strategically exploited to improve the absorption, distribution, metabolism, and excretion (ADME) profile of resulting drug candidates . Furthermore, compounds within this chemical class are frequently utilized in the development of novel carbonic anhydrase inhibitors, which are being investigated for their potential application in cancer therapy, among other areas . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to handle this material safely and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

benzyl 2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSVYZARYSSXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1738-79-0
Record name Serine, phenylmethyl ester, 4-methylbenzenesulfonate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1738-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate, a compound with the CAS number 73995-16-1, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C17H21NO6S
  • Molecular Weight : 367.42 g/mol
  • CAS Number : 73995-16-1
  • Structure : The compound features a benzyl group attached to an amino acid derivative with a sulfonate moiety, which may influence its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves coupling reactions using reagents like ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to yield high purity compounds . The methodology allows for the efficient formation of the desired product while minimizing by-products.

Inhibition of Histone Deacetylases (HDACs)

Research indicates that Benzyl 2-amino-3-hydroxypropanoate derivatives exhibit significant HDAC inhibitory activity. HDACs are crucial in regulating gene expression through chromatin remodeling, and their inhibition is associated with anti-cancer effects. In vitro studies have shown that these compounds can effectively inhibit the growth of various cancer cell lines by modulating histone acetylation levels .

Anti-tumor Effects

The compound has been evaluated for its anti-tumor properties. In particular, studies have demonstrated that it can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its ability to interfere with the signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway .

Enzyme Inhibition

Benzyl 2-amino-3-hydroxypropanoate has also been investigated for its role as an inhibitor of Class I PI3-kinase enzymes. This inhibition is linked to the prevention of uncontrolled cellular proliferation, making it a potential candidate for treating various malignancies . The compound's mechanism involves blocking specific isoforms of PI3K, which are often overactive in cancerous tissues.

Case Studies

  • Cell Line Studies : A study involving human breast cancer cell lines demonstrated that treatment with Benzyl 2-amino-3-hydroxypropanoate resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of acetylated histones, indicating HDAC inhibition .
  • In vivo Models : Animal models treated with this compound showed reduced tumor growth rates and improved survival compared to control groups. These findings suggest that Benzyl 2-amino-3-hydroxypropanoate may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Summary Table of Biological Activities

Activity TypeEffectReference
HDAC InhibitionGrowth inhibition
Anti-tumorInduces apoptosis
PI3K Enzyme InhibitionPrevents cell proliferation

Scientific Research Applications

Organic Synthesis

Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate serves as a valuable building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules through reactions such as oxidation, reduction, and nucleophilic substitution.

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in drug synthesis. Its structural properties allow it to participate in the formation of biologically active compounds. Research has indicated that similar sulfonated compounds may exhibit enzyme inhibition properties, suggesting potential therapeutic applications.

Biochemical Probing

In biochemical studies, this compound is explored for its role as a biochemical probe to study enzyme mechanisms and interactions within cellular processes. Its ability to modulate specific biochemical pathways makes it a candidate for further research in cellular biology.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesKnown Biological Activity
Benzyl 2-amino-3-hydroxypropanoateBenzyl ester of an amino acidLimited documented activity
Benzyl 2-amino-3-hydroxypropanoate 4-chlorobenzenesulfonateSimilar structure with a chlorine atomDocumented enzyme inhibition
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acidContains methylsulfonyl groupPotential reactivity but limited studies

Chemical Reactions Analysis

Key Steps

  • Preparation of Benzyl 2-Amino-3-Hydroxypropanoate :

    • Esterification : Serine (2-amino-3-hydroxypropanoic acid) reacts with benzyl alcohol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form the benzyl ester.

    • Amino Group Retention : The amino group remains unprotected, enabling subsequent acid-base reactions.

  • Salt Formation :

    • Neutralization : The amino group of the benzyl serine ester acts as a base, reacting with p-toluenesulfonic acid to form a salt.

    • Conditions : Typically performed in a polar aprotic solvent (e.g., THF) with a base (e.g., K₂CO₃ or NaOH) to absorb the released proton .

Table 1: Synthesis Overview

StepReagentsSolventBase
EsterificationSerine, Benzyl alcoholTHFDCC
Salt Formationp-Toluenesulfonic acidTHFK₂CO₃/NaOH

Hydrolysis of the Benzyl Ester

The benzyl ester group can undergo hydrolysis under acidic or basic conditions to regenerate serine’s carboxylic acid:

Benzyl 2-amino-3-hydroxypropanoate+H2OSerine+Benzyl alcohol\text{Benzyl 2-amino-3-hydroxypropanoate} + \text{H}_2\text{O} \rightarrow \text{Serine} + \text{Benzyl alcohol}

Amino Group Reactivity

The protonated amino group in the salt may participate in nucleophilic substitution or coupling reactions. For example:

  • Peptide Synthesis : The amino group can act as a nucleophile in peptide bond formation after deprotonation.

  • Tosylate as a Counterion : The p-toluenesulfonate anion stabilizes the compound but does not directly participate in reactions .

Hydroxyl Group Reactivity

The hydroxyl group (from serine’s side chain) may undergo oxidation, acetylation, or other derivatizations, depending on reaction conditions.

Spectral Analysis

  • 1H NMR (CDCl₃) :

    • Amino proton: ~4.44 ppm (singlet, NH).

    • Hydroxyl proton: ~4.10 ppm (broad, OH).

    • Benzyl ester protons: ~4.50–5.30 ppm (multiplets, CH₂ and CH groups).

    • Tosylate aromatic protons: ~7.10–7.90 ppm (multiplets, Ar-H) .

  • 13C NMR (CDCl₃) :

    • Carbonyl carbon: ~170–175 ppm.

    • Amino carbon: ~45–50 ppm.

    • Tosylate carbons: ~120–150 ppm (aromatic), ~21 ppm (CH₃) .

Table 2: Key NMR Shifts

Featureδ (ppm)Multiplicity
Amino group (NH)~4.44Singlet
Hydroxyl group (OH)~4.10Broad
Benzyl ester CH₂~4.50Multiplet
Tosylate aromatic CH~7.10Multiplet

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name CAS No. Molecular Formula Key Structural Differences Properties/Applications
Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate 141403-49-8 C₁₀H₁₃NO₃·C₇H₈O₃S Serine-derived ester with tosylate High crystallinity, pharmaceutical intermediate
Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate 125483-57-0 C₁₂H₁₅NO₂·C₇H₈O₃S Cyclobutane ring replaces hydroxypropanoate Enhanced lipophilicity, potential CNS-targeting agent
(R)-Tetrahydrofuran-3-amine 4-methylbenzenesulfonate 111769-27-8 C₄H₁₀NO·C₇H₈O₃S Tetrahydrofuran ring instead of benzyl ester Solubility in ethers, chiral building block
L-Tyrosine Benzyl Ester p-Toluenesulfonate MFCD00038959 C₁₆H₁₇NO₃·C₇H₈O₃S 4-Hydroxyphenyl group replaces hydroxypropanoate Peptide synthesis, tyrosine analog

Preparation Methods

Reaction Protocol:

  • Reagents : DL-serine (1 equiv), benzyl alcohol (5 equiv), TsOH (1.2 equiv), cyclohexane (azeotroping solvent).

  • Conditions : Reflux at 100°C for 4 hours using a Dean-Stark apparatus to remove water.

  • Workup : Cool to room temperature, add ethyl acetate to precipitate the tosylate salt (88–100% yield).

Key Findings:

  • Solvent Impact : Cyclohexane ensures >99% enantiomeric excess (e.e.) for both L- and D-isomers, whereas toluene induces racemization (up to 27% e.e. loss).

  • Scalability : The method is scalable to 0.05–0.5 mol without yield reduction.

  • Safety : Ethyl acetate replaces diethyl ether for precipitation, aligning with modern solvent safety guidelines.

Tosylation of Benzyl Serine Intermediate

Alternative routes employ tosylation of pre-formed benzyl serine esters using p-toluenesulfonyl chloride (TsCl). This method is advantageous for introducing the tosyl group under controlled conditions.

Reaction Protocol:

  • Substrate Preparation : Synthesize benzyl 2-amino-3-hydroxypropanoate via standard esterification (e.g., DCC/DMAP in dichloromethane).

  • Tosylation :

    • Reagents: Benzyl serine (1 equiv), TsCl (3 equiv), N-ethyl-N-isopropylpropan-2-amine (5 equiv).

    • Solvent: Acetonitrile/dichloromethane (5:1 v/v).

    • Conditions: Stir at 25°C for 12 hours.

  • Isolation : Purify via silica gel chromatography (hexanes/ethyl acetate), yielding 93%.

Key Findings:

  • Base Selection : Sterically hindered bases (e.g., N-ethyl-N-isopropylpropan-2-amine) minimize side reactions.

  • Temperature Control : Room-temperature conditions prevent decomposition of heat-sensitive intermediates.

Benzylation Using 2-Benzyloxy-1-Methylpyridinium Triflate

For acid-sensitive substrates, 2-benzyloxy-1-methylpyridinium triflate (1 ) enables benzylation under neutral conditions. This method avoids acidic catalysts, preserving base-labile functional groups.

Reaction Protocol:

  • Reagent Synthesis : Methylate 2-benzyloxypyridine (2 ) with methyl triflate in trifluorotoluene.

  • Benzylation :

    • Substrate: Serine methyl ester (1 equiv).

    • Reagent: 1 (1.2 equiv).

    • Solvent: Trifluorotoluene.

    • Conditions: 80°C for 2 hours.

  • Tosylation : Post-benzylation, treat with TsOH in ethyl acetate to form the tosylate salt.

Key Findings:

  • Solvent Compatibility : Trifluorotoluene enhances reagent stability compared to toluene.

  • Yield : 75–85% for benzylation step, with >98% purity by HPLC.

Comparative Analysis of Methods

Parameter Direct Esterification Tosylation Neutral Benzylation
Yield (%)88–1009375–85
Enantiomeric Excess (%)>99N/A>98
Reaction Time (h)4122
Key AdvantageScalability, safetyHigh purityAcid-free conditions
LimitationRequires azeotrope removalMulti-stepCostly reagents

Racemization Mitigation Strategies

Racemization during synthesis is minimized by:

  • Low-Temperature Tosylation : Maintaining reactions below 30°C reduces epimerization.

  • Polar Solvent Avoidance : Toluene increases racemization (Taft’s σ* = 0.69) versus cyclohexane (σ* = 0).

  • Chiral HPLC Monitoring : Ensures e.e. >99% for pharmaceutical-grade material.

Industrial-Scale Considerations

  • Cost Efficiency : Direct esterification reduces reagent costs (TsOH: $0.50/g vs. TsCl: $2.30/g).

  • Waste Management : Ethyl acetate/cyclohexane mixtures are recyclable via distillation.

  • Regulatory Compliance : Cyclohexane and ethyl acetate meet ICH Q3C guidelines for residual solvents.

Emerging Methodologies

Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), though yields remain suboptimal (50–60%). Microwave-assisted synthesis reduces reaction times to 30 minutes but requires specialized equipment .

Q & A

What are the standard synthetic routes for preparing Benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate, and how are intermediates purified?

Level: Basic
Answer:
The synthesis typically involves sequential protection/deprotection steps. For example, L-serine derivatives are esterified with benzyl chloroformate in the presence of sodium bicarbonate (NaHCO₃) or magnesium oxide (MgO) to form the benzyl ester, followed by sulfonation with 4-methylbenzenesulfonic acid. Purification often employs recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel column chromatography). Characterization relies on NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .

How can discrepancies in NMR data arise during characterization, and how are they resolved?

Level: Advanced
Answer:
Discrepancies in NMR signals, such as split peaks or unexpected coupling constants, may result from stereochemical heterogeneity (e.g., racemization during synthesis) or solvent interactions. To resolve these, researchers use chiral derivatizing agents (e.g., Mosher’s acid) or employ X-ray crystallography to unambiguously assign stereochemistry. For example, SHELXL refinement of single-crystal X-ray data can confirm bond angles and torsion angles, resolving ambiguities in proton environments .

What experimental strategies optimize enantiomeric excess in chiral synthesis of this compound?

Level: Advanced
Answer:
Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (using lipases or proteases) can enhance enantiomeric excess. Monitoring via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) provides precise quantification. In cases of low enantiopurity, diastereomeric salt formation with resolving agents like tartaric acid is employed .

How do researchers validate the molecular geometry of this compound?

Level: Basic
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a Bruker D8 VENTURE diffractometer. Structural refinement with SHELXL-2018 software confirms bond lengths (e.g., C–O = 1.43 Å) and angles, while ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .

What analytical techniques are critical for detecting impurities in synthesized batches?

Level: Basic
Answer:
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) identifies unreacted precursors or sulfonate byproducts. LC-MS with electrospray ionization (ESI) detects low-abundance impurities. Quantitative ¹H NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides purity assessments .

How are reaction conditions optimized to improve yield in large-scale synthesis?

Level: Advanced
Answer:
Design of Experiments (DoE) methodologies, such as factorial designs, evaluate variables like temperature (0°C vs. room temperature), solvent polarity (THF vs. dichloromethane), and stoichiometry. For instance, using MgO instead of NaHCO₃ in carbamate formation increases yield from 62% to 74% by minimizing hydrolysis . Kinetic studies via in-situ IR spectroscopy further refine reaction timelines .

What computational tools predict the compound’s solubility and stability under varying pH conditions?

Level: Advanced
Answer:
Molecular dynamics simulations (e.g., GROMACS) model solvation free energy in aqueous buffers. pKa prediction software (e.g., MarvinSketch) estimates protonation states of the amino and sulfonate groups. Experimental validation involves shake-flask solubility tests across pH 1–13, monitored by UV-Vis spectroscopy at λ = 254 nm .

How do researchers address contradictions between theoretical and experimental vibrational spectra?

Level: Advanced
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) simulate IR spectra, which are compared to experimental FT-IR data. Discrepancies in peak positions (e.g., O–H stretch at 3400 cm⁻¹) may arise from crystal packing effects or hydrogen bonding, resolved via Raman spectroscopy or variable-temperature IR studies .

What strategies mitigate racemization during esterification steps?

Level: Advanced
Answer:
Low-temperature reactions (0–5°C) and non-polar solvents (e.g., diethyl ether) reduce base-catalyzed racemization. Using N-protected intermediates (e.g., Fmoc-serine) stabilizes the α-carbon. Post-synthesis analysis via polarimetry ([α]D²⁵) or chiral SFC ensures stereochemical integrity .

How is the compound’s bioactivity assessed in preliminary pharmacological studies?

Level: Basic
Answer:
In vitro assays (e.g., enzyme inhibition using trypsin or ACE) screen for biological activity. Cell viability studies (MTT assay) evaluate cytotoxicity. Metabolite profiling via HR-MS/MS identifies degradation products in simulated gastric fluid (pH 2.0) .

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